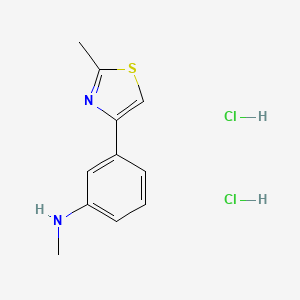
N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride” is a chemical compound with the CAS Number: 1185668-03-4 . It has a molecular weight of 215.15 and its linear formula is C6 H10 N2 S . 2 Cl H . It is a solid at room temperature .
Molecular Structure Analysis
The thiazole ring, which is a part of “this compound”, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Corrosion Inhibition
A study demonstrated the synthesis of a compound with a thiophene Schiff base structure, similar in complexity to N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride, which acted as an efficient corrosion inhibitor for mild steel in acidic solutions. This research highlights the potential of such compounds in protecting metals against corrosion, emphasizing their utility in materials science and engineering (Daoud et al., 2014).
Synthesis and Biological Activities
Research on the synthesis and reactions of compounds containing the thiazolyl moiety has been explored, including their applications as antihypertensive agents. This suggests that derivatives of this compound could have potential pharmacological benefits, specifically in the development of medications targeting blood pressure regulation (Abdel-Wahab et al., 2008).
Antimicrobial Activity
The synthesis of thiadiazole and thiazolidinone derivatives has shown promising results in antimicrobial activity studies. Given the structural similarity to this compound, these compounds' ability to inhibit the growth of bacteria and other microorganisms indicates potential applications in developing new antimicrobial agents (Mistry et al., 2016).
Environmental Applications
Research on Delftia sp. AN3, a strain capable of degrading aniline and related compounds, provides insight into the environmental applications of this compound and its derivatives. The ability of certain bacteria to metabolize aniline derivatives highlights the potential for bioremediation strategies to address pollution from aromatic amine compounds (Liu et al., 2002).
Future Directions
The future directions for “N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride” and similar thiazole derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicine and agriculture . This could involve the synthesis of new thiazole derivatives with different substituents and the evaluation of their biological activities .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole derivatives are known to exhibit diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the physiological environment .
properties
IUPAC Name |
N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2;;/h3-7,12H,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQNFNSBQDEIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)
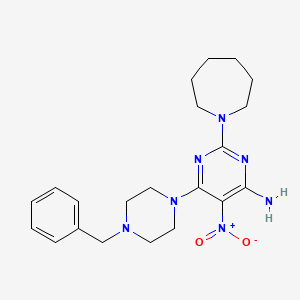
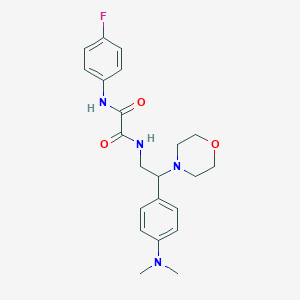
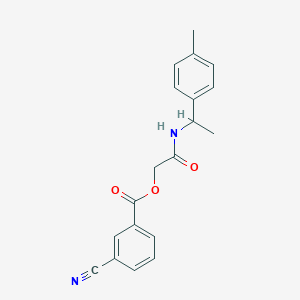

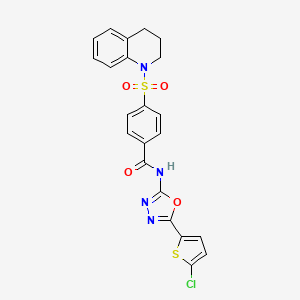
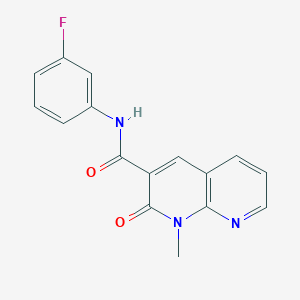

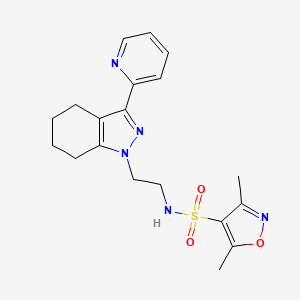


![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)
![2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2700765.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)